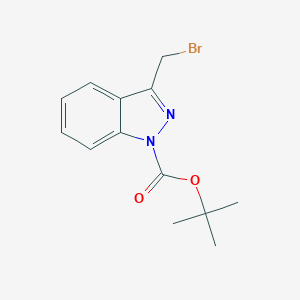

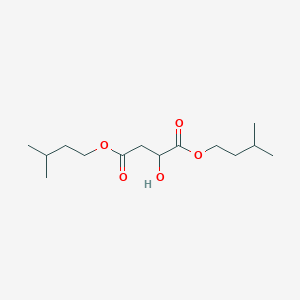

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Overview

Description

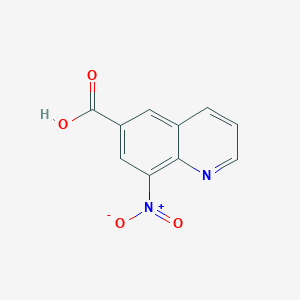

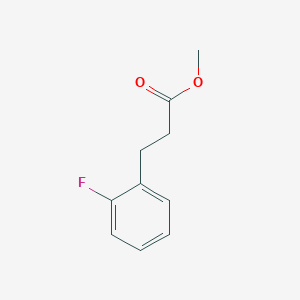

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (TBBIC) is a heterocyclic compound with a unique structure. It is a small molecule that has been studied extensively for its potential applications in scientific research. The compound has a wide range of uses, ranging from drug discovery to chemical synthesis.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Indazole Derivatives : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a closely related compound, serves as a significant intermediate in the synthesis of 1H-indazole derivatives. Through substitution reactions, this compound was obtained and its structure confirmed via FTIR, NMR spectroscopy, MS, and X-ray diffraction. DFT calculations matched the experimental single crystal structure, aiding in the understanding of its physicochemical properties (Ye et al., 2021).

N-1-Difluoromethylation : A method for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was described, showcasing a scalable procedure that extends to other indazole derivatives. This process highlights a convenient approach to functionalizing indazoles under mild conditions, demonstrating the versatility of tert-butyl-indazole carboxylates in synthetic chemistry (Hong et al., 2020).

Fused Tetracyclic Heterocycles : Tert-butyl-indazole carboxylates also find application in the synthesis of fused tetracyclic heterocycles. A three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded these compounds in high yields, showcasing the compound's role in facilitating complex cyclization reactions (Li et al., 2013).

Application in Chemical Reactions

Metal-free C3-alkoxycarbonylation : Demonstrating the utility in metal- and base-free conditions, tert-butyl carbazate, a derivative of tert-butyl-indazole carboxylate, was used in the efficient preparation of quinoxaline-3-carbonyl compounds. This protocol emphasizes the role of tert-butyl-indazole derivatives in facilitating oxidation coupling reactions under eco-friendly conditions (Xie et al., 2019).

One-pot Synthesis and Cyclization : Ethyl 2-bromomethyl-quinoline-3-carboxylate, a structure similar to tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, was reacted with tert-butyl-phenols to yield quinoline-3-carboxylic acids. This demonstrates the synthetic versatility of tert-butyl-indazole derivatives in one-pot reactions leading to heterocyclic-fused compounds (Gao Wen-tao, 2008).

properties

IUPAC Name |

tert-butyl 3-(bromomethyl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADXNQNCAFGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate | |

CAS RN |

174180-42-8 | |

| Record name | 3-(Bromomethyl)-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

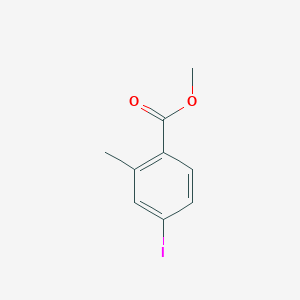

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)